molecular formula C13H10Cl2O B6381363 2-Chloro-4-(3-chloro-2-methylphenyl)phenol, 95% CAS No. 1261942-71-5

2-Chloro-4-(3-chloro-2-methylphenyl)phenol, 95%

Cat. No. B6381363
CAS RN: 1261942-71-5
M. Wt: 253.12 g/mol
InChI Key: BYXHBMCFRSIGRD-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-chloro-2-methylphenyl)phenol, 95%, is an organic compound with a molecular formula of C8H7Cl2O. It is a white crystalline solid with a melting point of 111-113 °C and a boiling point of 250 °C. This compound has been used in a variety of scientific applications, such as synthesis, research, and laboratory experiments. It is also known as 2-chloro-4-(3-chloro-2-methylphenyl)phenol or 2-chloro-4-methyl-3-chlorophenol.

Scientific Research Applications

2-Chloro-4-(3-chloro-2-methylphenyl)phenol, 95%, has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 4-chloro-2-methylphenyl-1,3-dioxolane and 4-chloro-2-methylphenyl-1,3-dioxane. It has also been used in the synthesis of novel heterocyclic compounds, such as 3-chloro-2-methyl-4-(4-chlorophenyl)pyridine and 4-chloro-2-methyl-3-chlorophenol.

Mechanism of Action

2-Chloro-4-(3-chloro-2-methylphenyl)phenol, 95%, is an organic compound that undergoes a nucleophilic substitution reaction. This reaction occurs when a nucleophile, such as a chloride ion, attacks the electrophilic center of the molecule, resulting in the replacement of the leaving group. The reaction proceeds through a series of steps, including the formation of an intermediate, the formation of a carbocation, and the formation of the product.
Biochemical and Physiological Effects
2-Chloro-4-(3-chloro-2-methylphenyl)phenol, 95%, is not known to have any biochemical or physiological effects in humans. However, it has been shown to be toxic to aquatic organisms, and care should be taken when handling or disposing of this compound.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(3-chloro-2-methylphenyl)phenol, 95%, has several advantages and limitations when used in laboratory experiments. The advantages of using this compound include its availability, low cost, and ease of handling. The limitations of using this compound include its toxicity to aquatic organisms, its potential to react with other compounds, and its limited solubility in organic solvents.

Future Directions

There are several potential future directions for the use of 2-Chloro-4-(3-chloro-2-methylphenyl)phenol, 95%. These include its use as a reagent in the synthesis of other compounds, its use in the synthesis of novel heterocyclic compounds, and its use in the development of new drugs. Additionally, further research could be conducted to determine the toxicity of this compound to other organisms, as well as its potential uses in medical applications.

Synthesis Methods

2-Chloro-4-(3-chloro-2-methylphenyl)phenol, 95%, is typically synthesized by the reaction of 2-chloro-4-methylphenol with 3-chloro-2-methylphenol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of 120-130 °C and a pressure of 0.5-1.0 bar. The reaction yields a product that is 95% pure.

properties

IUPAC Name

2-chloro-4-(3-chloro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c1-8-10(3-2-4-11(8)14)9-5-6-13(16)12(15)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXHBMCFRSIGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685997
Record name 3,3'-Dichloro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-chloro-2-methylphenyl)phenol

CAS RN

1261942-71-5
Record name [1,1′-Biphenyl]-4-ol, 3,3′-dichloro-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261942-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Dichloro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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